Trifluoroborato de (4-terc-butoxicarbonilpiperazin-1-il)metilpotasio

Descripción general

Descripción

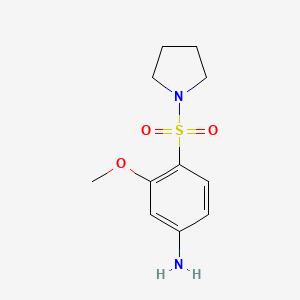

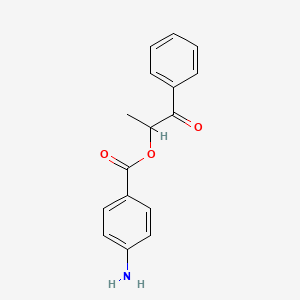

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is a chemical compound with the molecular formula C10H19BF3N2O2.K and a molecular weight of 306.175 . It is also known as Boc-protected potassium piperazinemethyltrifluoroborate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

This compound has been used as an additive in the perovskite precursor solution to passivate defects and improve the extraction of carriers in perovskite films . The introduction of this compound could effectively enhance the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size .Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It has a high solubility and can dissolve in water and organic solvents . The compound is stable at room temperature . The melting point is 200 °C (decomp) (Solv: acetone (67-64-1); hexane (110-54-3); ethyl ether (60-29-7)) .Aplicaciones Científicas De Investigación

Tecnología Fotovoltaica

PTFBK: se ha identificado como un novedoso aditivo multifuncional que aumenta significativamente la eficiencia y la estabilidad de las células solares de perovskita invertidas (PSC). Al incorporar PTFBK en la solución precursora de perovskita, los investigadores han podido pasivar defectos y promover el transporte de portadores de carga . Esto ha llevado al desarrollo de PSC rígidos y flexibles altamente eficientes con eficiencias de conversión de energía (PCE) de 24.99% y 23.48%, respectivamente . El aditivo también contribuye a la estabilidad térmica, de humedad y de luz de las PSC, haciéndolas más viables para la comercialización .

Pasivación de Defectos en Semiconductores

La introducción de PTFBK en materiales semiconductores puede pasivar eficazmente los defectos cristalográficos, que a menudo son responsables de la pérdida de voltaje de circuito abierto en los dispositivos . Esta pasivación conduce a películas de alta calidad con mayor tamaño de grano, lo que mejora el rendimiento general de los dispositivos semiconductores .

Mejora de la Cristalización

PTFBK juega un papel crucial en la mejora de la capacidad de cristalización de la perovskita, que es esencial para crear películas de alta calidad para aplicaciones optoelectrónicas . El mayor tamaño de grano resultante del tratamiento con PTFBK conduce a un mejor rendimiento y longevidad del dispositivo .

Estabilidad Bajo Condiciones Extremas

Los dispositivos modificados con PTFBK exhiben una estabilidad notable bajo condiciones extremas, como altas temperaturas, humedad e iluminación continua . Esto hace que PTFBK sea un excelente candidato para desarrollar células solares y otros dispositivos que requieren estabilidad a largo plazo en condiciones ambientales variables .

Electrónica Flexible

La flexibilidad de las PSC se ve muy mejorada por PTFBK, lo que les permite conservar el 85% de su PCE inicial incluso después de 5.000 ciclos de flexión en un radio de cinco milímetros . Esta propiedad es particularmente beneficiosa para el desarrollo de electrónica vestible y otras aplicaciones donde la flexibilidad mecánica es crucial .

Mejora del Enlace de Hidrógeno

La capacidad de PTFBK para formar enlaces de hidrógeno con formamidinio y flúor contribuye a la estabilidad y eficiencia de las PSC . Este mecanismo de enlace es un factor clave en el papel multifuncional del aditivo en la fabricación de dispositivos .

Fabricación de Dispositivos de Gran Área

Debido a su papel en la mejora de las propiedades optoelectrónicas y la rentabilidad de la fabricación, PTFBK es fundamental en la perspectiva de la fabricación de dispositivos de gran área . Esta aplicación es significativa para aumentar la producción y satisfacer las demandas de los mercados comerciales .

Investigación y Desarrollo

Si bien PTFBK ha mostrado resultados prometedores en diversas aplicaciones, está destinado principalmente a fines de investigación y desarrollo . Se desaconseja su uso en productos comerciales o aplicaciones medicinales, destacando su papel en el avance del conocimiento científico en lugar del uso directo del consumidor .

Mecanismo De Acción

Target of Action

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is primarily used as an additive in the perovskite precursor solution . Its main targets are the defects in perovskite films .

Mode of Action

The compound interacts with its targets by passivating the defects in perovskite films . This passivation improves the extraction of carriers in the films .

Biochemical Pathways

The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate enhances the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size . This process affects the pathway of carrier transport in perovskite solar cells .

Result of Action

The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate leads to the creation of highly efficient rigid and flexible p-i-n perovskite solar cells with high power conversion efficiencies . The compound’s action also results in excellent thermal, humidity, and light stability under various conditions .

Action Environment

Environmental factors play a significant role in the action of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate. For instance, the unencapsulated compound-modified device exhibits excellent stability under diverse conditions, such as continuous heating at 85 °C in N2-filled containers, ambient conditions at 60-70% relative humidity, and continuous illumination at 100 mW cm-2 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature, humidity, and light intensity .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The compound has shown potential in the field of new-generation photovoltaic technologies due to its exceptional optoelectronic properties . It has been used to enhance the efficiency and stability of inverted perovskite solar cells (PSCs), paving the way for the future development and commercialization of PSCs and related perovskite photovoltaic technologies .

Análisis Bioquímico

Biochemical Properties

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to passivate defects and improve the extraction of carriers in perovskite films, which enhances the crystallization ability of perovskite . This compound interacts with enzymes involved in the metabolic pathways, facilitating the synthesis of biologically active molecules. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the transition states of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate can change over time. This compound is stable at room temperature and does not degrade easily . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular functions. In in vivo studies, the stability and degradation of this compound can influence its long-term effects on tissue and organ function.

Propiedades

IUPAC Name |

potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNSYJFWKWTVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670570 | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936329-97-4 | |

| Record name | Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936329-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936329-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)